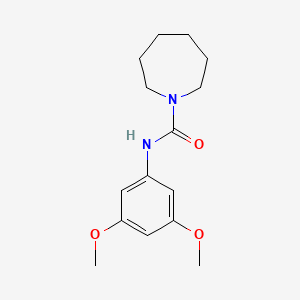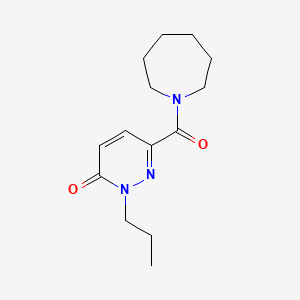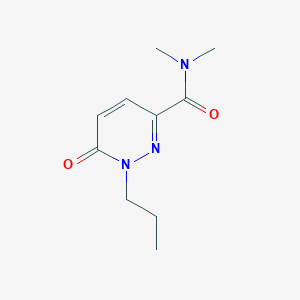
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, also known as APE, is a chemical compound that has been studied extensively for its potential use in scientific research. APE is a white crystalline powder that is soluble in water and organic solvents. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of pharmacology, physiology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone is still not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to have a high affinity for certain types of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling in neurons, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects suggest that 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, including the development of new synthetic methods for producing 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone and its potential side effects.
Synthesemethoden
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 4-acetylpiperazine with 2-phenoxyethanone in the presence of a catalyst. The yield and purity of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been used extensively in scientific research as a tool for studying the mechanisms of various physiological processes. For example, 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-7-9-16(10-8-15)14(18)11-19-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLKSNQURNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)




![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)



